1-(3-Aminopyrazin-2-YL)ethanone
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Overview
Description
1-(3-Aminopyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol It is characterized by the presence of an aminopyrazine ring attached to an ethanone group
Preparation Methods
The synthesis of 1-(3-Aminopyrazin-2-YL)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, which introduces a key methyl tetrazole group into the structure . This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, making it a safer alternative for industrial production .
Chemical Reactions Analysis
1-(3-Aminopyrazin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminopyrazin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrazin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of MK-2, where it binds to the enzyme and prevents its activity . This inhibition can lead to the suppression of certain cellular processes, such as the production of inflammatory cytokines.
Comparison with Similar Compounds
1-(3-Aminopyrazin-2-YL)ethanone can be compared to other aminopyrazine derivatives. Similar compounds include:
1-(2-Aminopyrazin-3-yl)methyl-2-thioureas: These compounds also inhibit MK-2 but contain a thiourea group.
3-Amino-6-propylpyrazin-2-yl derivatives: These compounds have variations in the alkyl groups attached to the pyrazine ring. The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and different reactivity in chemical reactions.
Properties
IUPAC Name |
1-(3-aminopyrazin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINLYLSVKLIJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665824 |
Source
|
Record name | 1-(3-Aminopyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121246-93-3 |
Source
|
Record name | 1-(3-Aminopyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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